Bay 61-3606

Description

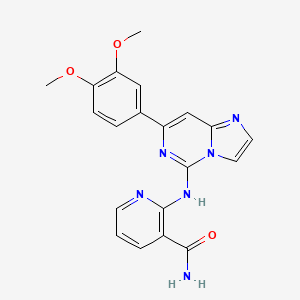

Structure

3D Structure

Properties

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOJVOKBAAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017352 | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732983-37-8 | |

| Record name | BAY-61-3606 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-61-3606 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: Unraveling the Core Mechanism of Action of Bay 61-3606

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Bay 61-3606, a potent and selective kinase inhibitor. Primarily recognized for its robust inhibition of Spleen Tyrosine Kinase (Syk), emerging evidence reveals a dual-inhibitory role, encompassing Cyclin-Dependent Kinase 9 (CDK9). This comprehensive overview is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and a clear visualization of the underlying signaling pathways.

This compound is an orally available, ATP-competitive, and reversible inhibitor.[1][2] Its primary mechanism of action revolves around the potent and highly selective inhibition of Syk, a critical non-receptor tyrosine kinase involved in signal transduction across various hematopoietic cells. However, its pharmacological profile is broader, with significant activity against CDK9, a key regulator of transcription. This dual activity underlies its diverse cellular effects, including the induction of cell cycle arrest and apoptosis, as well as the sensitization of cancer cells to TRAIL-induced apoptosis.[3][4]

Quantitative Analysis of Kinase Inhibition and Cellular Effects

The inhibitory potency and selectivity of this compound have been quantified across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary targets and its effects on various cellular processes.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Inhibition Parameter | Value (nM) |

| Syk | K_i_ | 7.5[1][2][3] |

| Syk | IC_50_ | 10[1][2] |

| CDK9 | IC_50_ | 37[3][4] |

Table 2: Selectivity Profile

| Kinase | Activity | Concentration |

| Lyn, Fyn, Src, Itk, Btk | No inhibition | Up to 4.7 µM[3] |

Table 3: Cellular Activity

| Cell Line/Process | Assay | IC_50_ (nM) |

| Ramos (Human B cell line) | BCR-stimulated intracellular calcium increase | 81 |

| Mouse Splenic B cells | BCR-induced proliferation | 58 |

| RBL-2H3 (Rat basophilic leukemia) | FcεRI-mediated hexosaminidase release | 46 |

| Rat Peritoneal Mast Cells | FcεRI-mediated serotonin release | 17 |

| MV-4-11 (Human AML) | Growth inhibition | 7.394 |

| EoL-1 (Human eosinophilic leukemia) | Growth inhibition | 332.75 |

| NALM-6 (Human B cell precursor leukemia) | Growth inhibition | 417.39 |

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Syk-Dependent Signaling Pathway Inhibition

This compound directly inhibits the kinase activity of Syk, thereby blocking downstream signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR). This inhibition ultimately leads to the suppression of inflammatory responses and B-cell proliferation.

References

Bay 61-3606: A Technical Guide to a Selective Syk Inhibitor

Introduction: Bay 61-3606 is a potent, ATP-competitive, and reversible small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] As a central mediator of immunoreceptor signaling, Syk is a critical component in the signal transduction pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[3][4] This makes it an attractive therapeutic target for allergic and autoimmune diseases.[5][6] this compound serves as an invaluable tool for researchers studying Syk-dependent signaling pathways and has demonstrated efficacy in preclinical models of allergy and asthma.[5] This guide provides an in-depth technical overview of this compound, including its kinase selectivity, cellular and in vivo efficacy, the signaling pathways it modulates, and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and efficacy of this compound.

Table 1: Kinase Selectivity Profile

This table highlights the selectivity of this compound for Syk over other kinases. The compound shows potent inhibition of Syk while having significantly less or no effect on several other related tyrosine kinases at high concentrations.[2] However, it also demonstrates inhibitory activity against other kinases like CDK9 and MAP4K2.[7][8]

| Kinase Target | Inhibition Value | Parameter | Reference |

| Syk | 7.5 nM | Ki | [1][2][7] |

| Syk | 10 nM | IC50 | [1][5] |

| CDK9 | 37 nM | IC50 | [7] |

| MAP4K2 (GCK) | >10-fold less effective than Syk | IC50 | [8] |

| Btk | No inhibition up to 4.7 µM | - | [7] |

| Fyn | No inhibition up to 4.7 µM | - | [7] |

| Itk | No inhibition up to 4.7 µM | - | [7] |

| Lyn | No inhibition up to 4.7 µM | - | [7] |

| Src | No inhibition up to 4.7 µM | - | [7] |

Table 2: In Vitro Efficacy in Cellular Assays

This table presents the efficacy of this compound in various cell-based functional assays, demonstrating its ability to block Syk-mediated cellular responses.

| Cell Type / Assay | Cellular Effect | IC50 Value | Reference |

| Rat Basophilic Leukemia (RBL-2H3) | FcεRI-mediated hexosaminidase release | 46 nM | [5] |

| Rat Peritoneal Mast Cells | FcεRI-mediated Serotonin release | 17 nM | [5] |

| Human Mast Cells (HCMC) | Tryptase release | 5.5 nM | [5] |

| Human Mast Cells (HCMC) | Histamine release | 5.1 nM | [5] |

| Human Basophils (Healthy) | Degranulation | 10 nM | [2] |

| Human Basophils (Atopic) | Degranulation | 8.1 nM | [2] |

| B cells | BCR-induced intracellular Ca2+ increase | 81 nM | [5] |

| U937 Monocytes | FcγR-mediated superoxide production | 52 nM | [5] |

Table 3: In Vivo Efficacy in Animal Models

This table summarizes the in vivo efficacy of this compound in preclinical animal models.

| Animal Model | Effect | ED50 / Dose | Reference |

| Rat Passive Cutaneous Anaphylaxis (PCA) | Inhibition of Type-I allergic reaction | 8 mg/kg (oral) | [5] |

| Rat Asthma Model | Inhibition of DNP-BSA stimulated pulmonary pressure increase | 3 mg/kg | [5] |

| Mouse Xenograft (MCF-7) | Tumor growth reduction (in combination with TRAIL) | 50 mg/kg (i.p.) | [1][9] |

Signaling Pathways and Mechanisms of Action

This compound primarily functions by inhibiting Syk, but it also exhibits significant off-target effects, particularly on the CDK9/Mcl-1 axis.

1. Inhibition of Syk-Mediated Immunoreceptor Signaling

Syk is a pivotal kinase downstream of immunoreceptors like the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells.[4][10] Upon antigen-mediated receptor aggregation, a Src-family kinase (e.g., Lyn) phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the receptor chains. This compound, by competitively binding to the ATP pocket of Syk, prevents the subsequent phosphorylation and activation of downstream targets, thereby blocking the inflammatory and allergic cascade.[10]

2. Syk-Independent Downregulation of Mcl-1

Interestingly, in breast cancer cells, this compound sensitizes cells to TRAIL-induced apoptosis through a Syk-independent mechanism.[9][11] It achieves this by downregulating the anti-apoptotic protein Mcl-1 via two distinct routes: inhibiting its gene transcription by targeting CDK9 and promoting its ubiquitin-dependent degradation.[9][12] This dual action leads to a significant reduction in Mcl-1 levels, tipping the cellular balance towards apoptosis.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. In Vitro Kinase Assay (Radiometric)

This protocol is a generalized method for determining the IC50 of this compound against a target kinase.

-

Objective: To measure the concentration of this compound required to inhibit 50% of the kinase's activity.

-

Materials: Recombinant human Syk kinase, appropriate kinase buffer, [γ-33P]ATP, substrate peptide, this compound serial dilutions, and a scintillation counter.

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the recombinant Syk enzyme.

-

Add serial dilutions of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filters extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

-

2. Cell-Based Assays

a. Mast Cell Degranulation Assay (Hexosaminidase Release)

-

Objective: To quantify the inhibitory effect of this compound on IgE-mediated mast cell degranulation.

-

Cell Line: RBL-2H3 (Rat Basophilic Leukemia).

-

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce degranulation by adding DNP-BSA antigen. Include a control for total release by lysing a set of cells with Triton X-100.

-

After 30-60 minutes of incubation at 37°C, centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate and measure the activity of the released β-hexosaminidase by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

Calculate the percentage of mediator release and determine the IC50 of this compound.[5]

-

b. Western Blotting for Phospho-Protein Analysis

-

Objective: To assess the effect of this compound on the phosphorylation status of Syk and its downstream targets (e.g., ERK, Akt).[1][13]

-

Procedure:

-

Culture cells (e.g., neutrophils, neuroblastoma cells) to the desired confluency.[1][13]

-

Starve the cells if necessary to reduce basal phosphorylation levels.

-

Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).[1]

-

Stimulate the cells with an appropriate agonist (e.g., immune complexes) to activate the Syk pathway.[13]

-

Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 15 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-Syk, anti-p-ERK) and total proteins as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Analyze band intensities to quantify changes in phosphorylation.

-

3. In Vivo Xenograft Model

This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound, particularly in sensitizing tumors to other agents like TRAIL.[9]

-

Objective: To assess the effect of this compound, alone or in combination, on tumor growth in vivo.

-

Animal Model: Female BALB/c nude mice (5 weeks old).

-

Cell Line: MCF-7 human breast cancer cells.

-

Procedure:

-

Subcutaneously implant a β-estradiol pellet into each mouse to support the growth of estrogen-dependent MCF-7 cells.

-

One day later, subcutaneously inject 1 x 10^6 MCF-7 cells into the hind limb of each mouse.

-

Monitor tumor growth regularly. When tumor volumes reach approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle, TRAIL alone, this compound alone, combination).

-

Administer treatments as scheduled. For example, administer this compound (50 mg/kg) and/or TRAIL (10 mg/kg) via intraperitoneal injection twice a week for two weeks. When combined, this compound is typically given 2 hours before TRAIL.[9]

-

Measure tumor dimensions (length and width) with a caliper every other day and calculate tumor volume using the formula: Volume = 1/2 (length × width²).

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

-

Plot tumor growth curves and perform statistical analysis to determine treatment efficacy.[9]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Syk | Apoptosis | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. apexbt.com [apexbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Frontiers | Whole-Genome Expression Profiling in Skin Reveals SYK As a Key Regulator of Inflammation in Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]

The Role of Bay 61-3606 in the Inhibition of Spleen Tyrosine Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 61-3606 is a potent, reversible, and ATP-competitive small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Initially developed for its role in mediating allergic and inflammatory responses, its mechanism of action and broader biological effects have been the subject of extensive research. This technical guide provides an in-depth analysis of this compound, focusing on its inhibitory action on Syk. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive resource for the scientific community.

Introduction to this compound and Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on immune cells.[1][2] Its activation is a pivotal event in initiating inflammatory and allergic responses, making it a key therapeutic target for conditions like asthma, allergies, and certain autoimmune diseases.

This compound, an imidazopyrimidine compound, emerged as a highly selective and orally bioavailable inhibitor of Syk. It acts by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.[1][3]

Mechanism of Action and Kinase Selectivity

This compound functions as a potent, ATP-competitive, and reversible inhibitor of Syk tyrosine kinase activity.[4] Its high selectivity is a hallmark feature, showing minimal to no inhibitory effects against several other tyrosine kinases, such as Btk, Fyn, Itk, Lyn, and Src, at comparable concentrations.[4][5][6] However, subsequent research has revealed that this compound also targets other kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and MAP4K2 (GCK), which contribute to its Syk-independent biological activities.[5][7][8][9]

Data Presentation: In Vitro Kinase Inhibition Profile

The following table summarizes the inhibitory potency and selectivity of this compound against various kinases.

| Target Kinase | Inhibition Constant (Ki) | IC50 | Selectivity Notes |

| Syk | 7.5 nM [2][3][4][5][6] | 10 nM | Highly potent and selective inhibition. |

| CDK9 | Not Reported | 37 nM[5][8] | Demonstrates potent off-target activity. |

| Btk, Fyn, Itk, Lyn, Src | >4.7 µM[6] | >4.7 µM[5] | Exhibits greater than 600-fold selectivity over these kinases.[1] |

| MAP4K2 (GCK), IKKα | Not Reported | Not Reported | Identified as additional targets in kinase profiling studies.[7][9] |

Cellular and In Vivo Efficacy

The potent enzymatic inhibition of Syk by this compound translates to robust activity in cellular and in vivo models of inflammation and allergy. It effectively suppresses Fc receptor-mediated degranulation in mast cells and basophils, B-cell receptor activation, and monocyte signaling.[2][4] Oral administration in animal models has been shown to significantly block antigen-induced allergic reactions.[2][4][5]

Data Presentation: Cellular Activity of this compound

This table outlines the IC50 values of this compound in various functional cellular assays.

| Cellular Assay | Cell Type | IC50 Value |

| Anti-IgE-induced Histamine Release[6] | Human Mast Cells | 5.1 nM |

| FcεRI-mediated Hexosaminidase Release[1][2] | RBL-2H3 (Rat Basophilic Leukemia) | 46 nM |

| FcεRI-mediated Serotonin Release[1][2] | Rat Peritoneal Mast Cells | 17 nM |

| Anti-IgM-induced Proliferation[1][2][6] | Mouse Splenic B Cells | 58 nM |

| BCR-mediated Calcium Mobilization[1][2] | Ramos (Human B Cell Line) | 81 nM |

| FcγR-mediated Respiratory Burst[1] | Elicited Mouse Peritoneal Macrophages | 35 nM |

| Anti-IgE-induced Basophil Degranulation[2][4] | Human Basophils (Healthy Donors) | 10.2 nM |

| Anti-IgE-induced Basophil Degranulation[2][4] | Human Basophils (Atopic Donors) | 8.1 nM |

Experimental Protocols

Protocol 1: In Vitro Syk Kinase Assay

This protocol describes a method to determine the IC50 value of this compound against recombinant Syk kinase.

-

Reagents: Recombinant human Syk enzyme, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), this compound (serially diluted), and a detection system (e.g., DELFIA® assay using europium-labeled anti-phosphotyrosine antibody and streptavidin-coated plates).

-

Procedure: a. Add kinase buffer, substrate, and serially diluted this compound to streptavidin-coated microtiter plates. b. Initiate the kinase reaction by adding the Syk enzyme and ATP solution. c. Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation. d. Stop the reaction by adding EDTA. e. Wash the plates to remove non-biotinylated components. f. Add europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate. g. After another wash step, add an enhancement solution to develop the fluorescent signal. h. Measure time-resolved fluorescence.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Degranulation Assay (RBL-2H3 Cells)

This protocol outlines the measurement of this compound's effect on antigen-induced mast cell degranulation.[2]

-

Cell Culture: Culture RBL-2H3 cells and sensitize them overnight with a monoclonal anti-DNP IgE antibody.

-

Procedure: a. Wash the sensitized cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer). b. Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C. c. Trigger degranulation by adding the antigen (DNP-HSA). d. Incubate for 30-60 minutes at 37°C. e. Pellet the cells by centrifugation. f. Collect the supernatant.

-

Quantification: Measure the activity of a released granular enzyme, such as β-hexosaminidase, in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Data Analysis: Calculate the percentage of inhibition of enzyme release for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This protocol details the assessment of this compound's efficacy in a rat model of allergic reaction.[5][6]

-

Sensitization: Passively sensitize rats by intradermally injecting anti-DNP IgE into the dorsal skin.

-

Drug Administration: After 24-48 hours, administer this compound or vehicle orally at a specific dose (e.g., 3 mg/kg).[5]

-

Antigen Challenge: After a set period (e.g., 1 hour post-dose), intravenously challenge the rats with the antigen (DNP-HSA) mixed with Evans blue dye.

-

Evaluation: After 30 minutes, euthanize the animals and excise the skin at the injection sites.

-

Quantification: Quantify the amount of dye that has extravasated into the tissue, which is proportional to the intensity of the allergic reaction. This can be done by extracting the dye from the tissue and measuring its absorbance.

-

Data Analysis: Calculate the effective dose (ED50), the dose required to inhibit the PCA reaction by 50%.[6]

Visualizing the Impact of this compound

Signaling Pathways and Experimental Workflows

Caption: Generalized Syk signaling pathway downstream of an immune receptor.

Caption: Mechanism of action: this compound blocks Syk activation.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Syk-Independent Effects and Broader Implications

While this compound is a highly selective Syk inhibitor, it is not entirely specific. Research has uncovered significant Syk-independent activities that contribute to its biological profile.

-

Mcl-1 Downregulation: In breast cancer cells, this compound has been shown to sensitize cells to TRAIL-induced apoptosis.[8] This effect is not mediated by Syk inhibition but rather through the downregulation of the anti-apoptotic protein Mcl-1.[8] this compound achieves this by promoting the ubiquitin-dependent degradation of Mcl-1 and by inhibiting its transcription via the off-target inhibition of CDK9.[5][8]

-

Effects in Cancer Cells: In multiple myeloma and colorectal cancer cells, the anti-proliferative and pro-apoptotic effects of this compound have been demonstrated to be independent of its action on Syk.[7][10] In some contexts, it acts by inhibiting MAP4K2 (GCK), which can affect NFκB signaling.[4][7]

These findings underscore the importance of characterizing the full kinase target profile of small molecule inhibitors, as off-target effects can lead to novel therapeutic applications beyond the initial intended target.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to block Syk-mediated signaling cascades has been robustly demonstrated in a wide range of in vitro and in vivo models, establishing it as a valuable tool for studying Syk biology and a lead compound for developing treatments for allergic and inflammatory diseases. Furthermore, the discovery of its Syk-independent activities, particularly the inhibition of CDK9 and subsequent downregulation of Mcl-1, has broadened its potential relevance to oncology. This guide provides a consolidated resource of its quantitative data, methodologies, and mechanisms of action to aid researchers in the fields of immunology, oncology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Syk | Apoptosis | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. ashpublications.org [ashpublications.org]

A Technical Guide to the Downstream Signaling Pathways of Bay 61-3606

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular inhibitor Bay 61-3606, focusing on its mechanism of action and the intricate downstream signaling pathways it modulates. As a potent, ATP-competitive, and reversible inhibitor, this compound was initially developed as a highly selective agent against Spleen Tyrosine Kinase (Syk).[1][2][3] However, subsequent research has revealed a more complex profile, with significant off-target effects on other kinases that contribute to its biological activity. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for scientific professionals investigating its utility in various biological contexts, from inflammation to oncology.

Core Mechanism of Action: Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase critical for signal transduction in hematopoietic cells.[4][5] It plays a pivotal role in adaptive immunity by coupling immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs), to downstream intracellular signaling cascades.[6][7][8] Upon receptor engagement, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to its activation and the subsequent phosphorylation of various adapter proteins and enzymes.[4][6]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Syk and preventing its catalytic activity.[1][9] This blockade at a key upstream node has profound effects on multiple signaling pathways that govern cellular responses like proliferation, survival, and inflammatory mediator release.

Key Downstream Signaling Pathways Modulated by this compound

The inhibitory action of this compound extends to several major signaling axes. While many of these are direct consequences of Syk inhibition, a number of critical effects are now understood to be Syk-independent.

2.1.1 PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Syk activation is known to trigger this cascade.[10][11] By inhibiting Syk, this compound effectively reduces the phosphorylation and activation of Akt in various cell types, including neuroblastoma and acute myeloid leukemia (AML) cells.[1][12][13] This disruption can lead to decreased cell viability and the downregulation of anti-apoptotic proteins like Mcl-1.[6][11]

2.1.2 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. In models of inflammation, this compound has been shown to suppress the activation of the NF-κB pathway.[14][15] It prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent gene transcription.[15][16] This mechanism underlies its potent anti-inflammatory effects observed in vivo.[14][15]

2.1.3 MAPK and JAK/STAT Pathways

This compound also impacts other crucial signaling networks. Research indicates that it can reduce the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, p38, and JNK.[1][13][17] Furthermore, in AML cells, this compound has been found to inhibit the phosphorylation of components of the JAK/STAT pathway, which is vital for cytokine signaling and cell growth.[12]

A critical aspect of this compound's activity profile is its inhibition of kinases other than Syk, leading to distinct downstream consequences.

2.2.1 CDK9 Inhibition and Mcl-1 Transcription

In breast cancer cells, this compound has been shown to downregulate the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) in a Syk-independent manner.[2][18] This effect is mediated through the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][18] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a necessary step for transcriptional elongation. By inhibiting CDK9, this compound suppresses the transcription of short-lived mRNAs, including that of Mcl-1, thereby sensitizing cancer cells to apoptosis-inducing agents like TRAIL.[18][19]

2.2.2 IKZF1/3 Degradation

In multiple myeloma (MM) cells, even those lacking Syk expression, this compound induces cell cycle arrest and apoptosis.[16] This is achieved by promoting the degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1, IKZF3).[16] This mechanism is notably similar to that of immunomodulatory drugs (IMiDs) and suggests an alternative therapeutic avenue for IMiD-resistant myeloma.[16][17]

2.2.3 Other Off-Target Kinases

Studies have also identified Germinal Center Kinase (GCK, also known as MAP4K2) and IKKα as direct targets of this compound.[20][21] Inhibition of GCK affects the viability of colorectal cancer cells with K-RAS or B-RAF mutations, while IKKα inhibition has been shown to impact Human Cytomegalovirus (HCMV) replication.[20][21]

Quantitative Data Summary

The potency of this compound varies across different targets and cellular contexts. The following tables summarize key quantitative data reported in the literature.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase Target | Assay Type | Value | Reference(s) |

| Syk | Ki | 7.5 nM | [1][2][3] |

| Syk | IC50 | 10 nM | [1][3] |

| CDK9 | IC50 | 37 nM | [2][18] |

| IKKα | IC50 | 45 nM | [21] |

| Lyn, Fyn, Src, Itk, Btk | Inhibition | No inhibition up to 4.7 µM | [2] |

Table 2: Cellular Activity (IC50) of this compound

| Cell Line / Cell Type | Assay | IC50 Value | Reference(s) |

| RBL-2H3 (Rat Basophilic Leukemia) | Hexosaminidase Release | 46 nM | [8] |

| Rat Peritoneal Mast Cells | Serotonin Release | 17 nM | [8] |

| Ramos (Human B-Cell) | BCR-induced Ca2+ Increase | 81 nM | [8] |

| Mouse Splenic B-Cells | BCR-induced Proliferation | 58 nM | [8] |

| U937 (Human Monocytic) | FcR-mediated Superoxide Production | 52 nM | [8] |

| Human Monocytes | FcR-mediated Superoxide Production | 12 nM | [8] |

| MV-4-11 (AML) | Growth Inhibition | 7.4 nM | [2] |

| NALM-6 (ALL) | Growth Inhibition | 417 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the effects of this compound.

This protocol is used to assess the phosphorylation status of kinases like Syk, Akt, and ERK following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or MV-4-11) at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 2, 4, or 24 hours).

-

Cell Lysis: Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with a complete protease inhibitor cocktail and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Protein Quantification: Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Dilute the protein extracts with 2X Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-Syk, anti-p-Akt) and the total protein overnight at 4°C.

-

Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol details the method to determine if this compound induces the ubiquitin-dependent degradation of Mcl-1.[18][22]

-

Transfection: Co-transfect 293T cells with plasmids encoding Flag-tagged Mcl-1 and HA-tagged Ubiquitin (HA-Ub) using a suitable transfection reagent (e.g., Lipofectamine 2000). Allow expression for 48 hours.

-

Treatment: Treat the transfected cells with this compound (e.g., 2.5 µM) or a proteasome inhibitor control (e.g., MG-132) for 6 hours.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., 20 mM N-ethylmaleimide, NEM) and a proteasome inhibitor (5 µM MG-132).

-

Immunoprecipitation (IP): Centrifuge the lysate to clear debris. Add anti-Flag antibody to the supernatant and incubate for 4 hours to overnight at 4°C to capture Flag-Mcl-1. Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer. Analyze the eluate by Western blotting using an anti-HA antibody to detect ubiquitinated Mcl-1 and an anti-Flag antibody to confirm successful immunoprecipitation of Mcl-1.

This protocol describes a typical in vivo study to assess the anti-tumor efficacy of this compound.[18][22]

-

Animal Model: Use immunocompromised mice, such as female BALB/c nude mice (5-6 weeks old).

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 106 MCF-7 cells) into the hind limb of each mouse. For hormone-dependent tumors, an estrogen pellet may be implanted to support tumor growth.

-

Tumor Growth and Grouping: Monitor tumor formation. When tumor volumes reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups (n=5-10 per group): (1) Vehicle control, (2) this compound alone, (3) Combination agent alone (e.g., TRAIL), (4) this compound plus combination agent.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) and other agents via the appropriate route (e.g., intraperitoneal injection) according to a set schedule (e.g., twice a week for two weeks).

-

Monitoring: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: Volume = 1/2 (length × width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumor tissue can be weighed and used for subsequent analysis, such as Western blotting or immunohistochemistry.

Conclusion

This compound is a multifaceted kinase inhibitor with significant effects on numerous downstream signaling pathways. While its potent inhibition of Syk makes it a valuable tool for studying immune cell signaling and inflammation, its Syk-independent activities—particularly the inhibition of CDK9 and the induction of IKZF1/3 degradation—are of critical importance in cancer biology. Researchers and drug developers must consider this polypharmacology when designing experiments and interpreting results. The detailed data, protocols, and pathway diagrams provided in this guide offer a robust framework for leveraging this compound as a chemical probe to dissect complex signaling networks and explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Syk | Apoptosis | TargetMol [targetmol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. THE SYK INHIBITRO this compound DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]

- 13. mdpi.com [mdpi.com]

- 14. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of this compound, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. ashpublications.org [ashpublications.org]

- 18. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer-research-network.com [cancer-research-network.com]

- 20. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]

- 21. Inhibition of IKKα by BAY61-3606 Reveals IKKα-Dependent Histone H3 Phosphorylation in Human Cytomegalovirus Infected Cells | PLOS One [journals.plos.org]

- 22. scienceopen.com [scienceopen.com]

An In-depth Technical Guide on the Effect of Bay 61-3606 on B-Cell Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor Bay 61-3606 and its targeted effects on the B-cell receptor (BCR) signaling pathway. This compound is a potent, reversible, and highly selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in B-cell activation and proliferation.[1][2][3][4] This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual diagrams of the signaling pathways and experimental workflows involved.

Introduction: The Role of Syk in B-Cell Receptor Signaling

The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing specific antigens and initiating an immune response. Upon antigen binding, a complex signaling cascade is triggered within the B-cell, leading to cellular activation, proliferation, differentiation, and antibody production. Central to this cascade is the Spleen Tyrosine Kinase (Syk).

Following antigen engagement, the BCR clusters, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the associated CD79a and CD79b coreceptors by Src-family kinases (SFKs) like Lyn. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own phosphorylation and full catalytic activation.[5] Activated Syk acts as a crucial signal amplifier, phosphorylating a host of downstream substrates, including the adaptor protein BLNK and phospholipase C gamma 2 (PLCγ2), thereby propagating the signal that ultimately governs the B-cell's fate.[6][7] Given its pivotal role, Syk has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. This compound is a well-characterized small molecule designed to specifically inhibit this kinase.[8][9]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain.[3][9] This action prevents the phosphorylation of Syk's substrates, effectively halting the BCR signaling cascade at a very early stage. Its high selectivity for Syk over other related tyrosine kinases, including Src-family kinases, makes it a precise tool for dissecting Syk-dependent pathways.[1][8][10]

Quantitative Data and In Vitro Efficacy

The potency and selectivity of this compound have been quantified across numerous biochemical and cellular assays. The following tables summarize key findings.

Table 1: Inhibitory Potency of this compound against Syk Kinase

| Parameter | Value |

| Ki (Inhibition Constant) | 7.5 nM[1][8][10] |

| IC50 (Cell-free assay) | 10 nM[3][4][11] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Inhibition Noted | Concentration |

| Lyn | No | Up to 4.7 µM[1][8] |

| Fyn | No | Up to 4.7 µM[1][8] |

| Src | No | Up to 4.7 µM[1][8] |

| Itk | No | Up to 4.7 µM[1][8] |

| Btk | No | Up to 4.7 µM[1][8] |

| ZAP-70 | No | Not Specified[12][13] |

Table 3: Cellular Effects of this compound on B-Cell Functions

| Cell Line / Type | Assay | IC50 Value |

| Ramos (Human B-cell line) | BCR-stimulated Intracellular Ca2+ Increase | 81 nM[9] |

| Mouse Splenic B-cells | Anti-IgM Induced Proliferation | 58 nM[9][10] |

| BL41 (Burkitt's Lymphoma) | Cell Viability Decrease | ~70% reduction at 5 µM[5] |

| Activated Tonsillar B-cells | IgG Secretion | Significant Decrease[5] |

| Multiple Myeloma (RPMI-8226) | Cell Viability (48h) | ~1.5 µM[14] |

| Multiple Myeloma (NCI-H929) | Cell Viability (48h) | ~1.57 µM[14] |

Impact on BCR Signaling Pathways

By inhibiting Syk, this compound prevents the phosphorylation of Syk itself and blocks the activation of major downstream signaling pathways essential for B-cell function.[5]

-

Calcium Mobilization: this compound effectively inhibits BCR-induced increases in intracellular calcium concentration, a critical event for the activation of transcription factors.[9]

-

MAPK/ERK Pathway: The inhibitor reduces the phosphorylation and activation of ERK, a key kinase involved in cell proliferation and survival.[6][15][16][17]

-

PI3K/Akt Pathway: this compound treatment leads to decreased phosphorylation of Akt, a central node in a pathway that promotes cell survival and growth.[6][15][16][17]

-

NF-κB Pathway: The inhibitor has been shown to modulate the NF-κB pathway, which is crucial for the transcription of pro-survival and inflammatory genes.[18][19]

-

Apoptosis Induction: In malignant B-cells, this compound induces apoptosis.[5][6] This is frequently associated with the downregulation of the anti-apoptotic protein Mcl-1, whose expression can be dependent on Syk-mediated signaling.[5][6]

Experimental Protocols

Investigating the effects of this compound requires a combination of cellular and biochemical assays. Below are summarized protocols for key experiments.

Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the phosphorylation status of Syk and its downstream targets.

-

Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos, BL41) in appropriate media. Seed cells at a density of 1-2 x 10^6 cells/mL. Pre-incubate cells with desired concentrations of this compound (e.g., 0.1 - 5 µM) or DMSO (vehicle control) for 1-2 hours.

-

BCR Stimulation: Stimulate cells with an activating ligand such as F(ab')2 anti-IgM/IgG antibody for a short duration (e.g., 2-15 minutes) at 37°C.

-

Cell Lysis: Immediately place cells on ice, pellet by centrifugation, and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to loading controls (e.g., Actin, GAPDH).

B-Cell Proliferation Assay

This assay measures the effect of this compound on B-cell division following BCR stimulation.

-

Cell Preparation: Isolate primary B-cells from mouse spleens or use a B-cell line.

-

Culture and Treatment: Plate 1-2 x 10^5 cells per well in a 96-well plate. Add serial dilutions of this compound or vehicle control.

-

Stimulation: Add a stimulating agent like anti-IgM antibody (e.g., 10 µg/mL) to induce proliferation.

-

Incubation: Culture the cells for 48-72 hours.

-

Quantification:

-

[3H]Thymidine Incorporation: Add 1 µCi of [3H]thymidine to each well for the final 8-16 hours of culture. Harvest cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.[7]

-

Cell Viability Reagents (MTT/CCK-8): Add the reagent to each well, incubate for 2-4 hours, and measure the absorbance at the appropriate wavelength.

-

Calcium Mobilization Assay

This protocol measures real-time changes in intracellular calcium levels upon BCR stimulation.

-

Cell Preparation: Resuspend 1-5 x 10^6 B-cells/mL in a suitable buffer.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 30-45 minutes at 37°C.

-

Inhibitor Treatment: Add this compound or vehicle control and incubate for an additional 15-30 minutes.

-

Flow Cytometry: Acquire baseline fluorescence data for 30-60 seconds using a flow cytometer.

-

Stimulation and Acquisition: Add a BCR agonist (e.g., anti-IgM) and immediately continue acquiring data for 3-5 minutes to record the calcium flux.

-

Data Analysis: Analyze the fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for analyzing the effect of this compound on protein phosphorylation via Western Blot.

Conclusion

This compound is a powerful and selective research tool for the study of B-cell receptor signaling. Its specific inhibition of Spleen Tyrosine Kinase allows for the precise interrogation of Syk-dependent cellular processes. By blocking Syk activation, this compound effectively abrogates downstream signaling through the PI3K/Akt and MAPK/ERK pathways, prevents calcium mobilization, and ultimately inhibits B-cell proliferation, activation, and survival.[6][15][16] In malignant B-cell contexts, it serves as a potent inducer of apoptosis. The extensive quantitative data and established experimental protocols outlined in this guide underscore its utility for researchers in immunology, oncology, and drug development who are focused on B-cell biology and associated pathologies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Syk Inhibitor IV, this compound [sigmaaldrich.com]

- 5. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Syk Mediates BCR- and CD40-Signaling Intergration during B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. escholarship.org [escholarship.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Frontiers | Whole-Genome Expression Profiling in Skin Reveals SYK As a Key Regulator of Inflammation in Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]

- 16. LynA regulates an inflammation-sensitive signaling checkpoint in macrophages | eLife [elifesciences.org]

- 17. mdpi.com [mdpi.com]

- 18. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Bay 61-3606: A Technical Guide for Allergy and Asthma Research Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bay 61-3606, a potent and selective spleen tyrosine kinase (Syk) inhibitor, and its application in preclinical allergy and asthma research models. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.

Core Concepts: Mechanism of Action

This compound is an orally available, ATP-competitive, and reversible inhibitor of spleen tyrosine kinase (Syk) with a high degree of selectivity.[1][2] Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells and basophils, and the B cell receptor (BCR) on B cells.[3][4][5] In the context of allergic diseases such as asthma and allergic rhinitis, the cross-linking of IgE bound to FcεRI by an allergen triggers the activation of Syk.[4][5] This initiates a signaling cascade leading to the degranulation of mast cells and basophils, resulting in the release of pro-inflammatory mediators like histamine, leukotrienes, and cytokines.[4][6][7] this compound effectively blocks this cascade by inhibiting Syk, thereby preventing mast cell and basophil activation, and subsequent inflammatory responses.[3][6][8]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound across various models of allergic inflammation.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Type/Assay | Species | Endpoint Measured | IC50 (nM) | Reference(s) |

| Syk Kinase Assay | - | Kinase Activity | 10 (IC50), 7.5 (Ki) | [1][2] |

| RBL-2H3 Mast Cells | Rat | Hexosaminidase Release | 46 | [9] |

| Peritoneal Mast Cells | Rat | Serotonin Release | 17 | [10] |

| Human Cultured Mast Cells | Human | Histamine Release | 5.1 | |

| Human Cultured Mast Cells | Human | Tryptase Release | 5.5 | |

| Human Cultured Mast Cells | Human | PGD2 Release | 5.8 | |

| Human Cultured Mast Cells | Human | LTC4/D4/E4 Release | 3.3 | |

| Human Cultured Mast Cells | Human | GM-CSF Synthesis | 200 | |

| Human Basophils (Healthy) | Human | Degranulation | 10 | [3] |

| Human Basophils (Atopic) | Human | Degranulation | 8.1 | [3] |

| Ramos B Cells | Human | Calcium Mobilization | 81 | [9][10] |

| Splenic B Cells | Mouse | Proliferation | 58 | [9][10] |

| Eosinophils | Mouse | Respiratory Burst | 35 | [9][10] |

| U937 Monocytic Cells | Human | Superoxide Production | 52 | [9][10] |

| Peripheral Blood Monocytes | Human | Superoxide Production | 12 | [10] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Route of Administration | Endpoint Measured | Effective Dose | Reference(s) |

| Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral | Inhibition of Dye Leakage | ED50 = 8 mg/kg | [4][5] |

| Antigen-Induced Bronchoconstriction | Rat | Oral | Attenuation of Pulmonary Pressure Increase | 3 mg/kg | [4][9] |

| Antigen-Induced Bronchial Edema | Rat | Oral | Reduction of Edema | 3 mg/kg | [4][9] |

| Antigen-Induced Airway Inflammation | Rat | Oral | Inhibition of Eosinophil Accumulation in Lung | 30 mg/kg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in allergy and asthma models.

In Vivo Model: Rat Passive Cutaneous Anaphylaxis (PCA)

This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in vivo.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Anti-dinitrophenyl (DNP) IgE monoclonal antibody

-

DNP-human serum albumin (HSA)

-

Evans Blue dye

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Formamide

-

Spectrophotometer

Procedure:

-

Sensitization: Anesthetize the rats and intradermally inject 50-100 ng of anti-DNP IgE in a 50 µL volume into the shaved dorsal skin of each rat. Mark the injection sites.

-

Compound Administration: 24 hours after sensitization, administer this compound or vehicle orally.

-

Antigen Challenge: 1 hour after compound administration, intravenously inject 1 mg of DNP-HSA dissolved in 1 mL of saline containing 0.5% Evans Blue dye.

-

Evaluation: 30 minutes after the antigen challenge, euthanize the rats and excise the skin at the injection sites.

-

Dye Extraction: Mince the skin samples and incubate them in formamide at 60°C for 24 hours to extract the Evans Blue dye.

-

Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye extravasation is proportional to the intensity of the anaphylactic reaction.

In Vivo Model: Ovalbumin (OVA)-Induced Airway Inflammation in Rats

This model mimics the inflammatory aspects of allergic asthma.

Materials:

-

Brown Norway or Sprague-Dawley rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle

-

Nebulizer

-

Phosphate-buffered saline (PBS)

-

Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

-

Reagents for lung histology (formalin, paraffin, hematoxylin and eosin stain)

Procedure:

-

Sensitization: On days 0 and 7, sensitize the rats by intraperitoneal injection of 1 mg of OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL.

-

Compound Administration: From day 14 to day 21, administer this compound or vehicle orally once daily.

-

Antigen Challenge: On days 19, 20, and 21, 1 hour after compound administration, challenge the rats with an aerosol of 1% OVA in PBS for 20 minutes using a nebulizer.

-

Evaluation (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the rats and perform a BAL by instilling and retrieving PBS into the lungs. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, etc.) and cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

-

Lung Histology: Perfuse the lungs with saline and fix them in 10% buffered formalin. Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin to assess inflammatory cell infiltration.

-

In Vitro Assay: Mast Cell Degranulation (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon activation.

Materials:

-

RBL-2H3 cells (rat basophilic leukemia cell line)

-

Anti-DNP IgE

-

DNP-BSA (Bovine Serum Albumin)

-

This compound

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

96-well plates

-

Spectrophotometer (405 nm)

Procedure:

-

Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and culture overnight. The next day, sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE for 2-4 hours at 37°C.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Compound Incubation: Add Tyrode's buffer containing various concentrations of this compound or vehicle to the cells and incubate for 1 hour at 37°C.

-

Antigen Challenge: Stimulate the cells by adding 100 ng/mL DNP-BSA and incubate for 30-60 minutes at 37°C.

-

Supernatant and Lysate Collection: After incubation, centrifuge the plate and collect the supernatant. Lyse the remaining cells with lysis buffer.

-

Enzymatic Reaction: In a new 96-well plate, mix aliquots of the supernatant and cell lysate with the PNAG substrate solution. Incubate for 1-2 hours at 37°C.

-

Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

In Vitro Assay: Murine Splenic B Cell Proliferation

This assay assesses the effect of this compound on B cell activation and proliferation.

Materials:

-

Spleens from BALB/c or C57BL/6 mice

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Anti-mouse IgM antibody (F(ab')2 fragment)

-

This compound

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

96-well plates

-

Scintillation counter or flow cytometer

Procedure:

-

B Cell Isolation: Isolate spleens from mice and prepare a single-cell suspension. Enrich for B cells using a B cell isolation kit (e.g., magnetic-activated cell sorting).

-

Cell Seeding: Seed the purified B cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound and Stimulant Addition: Add various concentrations of this compound or vehicle to the cells. Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL).

-

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

BrdU/CFSE: Follow the manufacturer's protocol for the specific non-radioactive proliferation assay kit, analyzing the cells by flow cytometry.

-

Mandatory Visualizations: Signaling Pathways and Workflows

FcεRI Signaling Pathway in Mast Cells

The following diagram illustrates the central role of Syk in the FcεRI signaling cascade in mast cells and the point of inhibition by this compound.

Caption: FcεRI signaling cascade in mast cells and this compound inhibition.

Experimental Workflow: In Vivo Rat PCA Model

The diagram below outlines the key steps in the rat passive cutaneous anaphylaxis (PCA) experimental workflow.

Caption: Workflow for the rat passive cutaneous anaphylaxis (PCA) model.

Logical Relationship: this compound Therapeutic Rationale

This diagram illustrates the logical flow from the pathological mechanism of allergy to the therapeutic intervention with this compound.

Caption: Therapeutic rationale for this compound in allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Studying Mitogen-Independent Proliferation in Murine B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PLCγ1 promotes phase separation of T cell signaling components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Spleen Tyrosine Kinase in Mast Cell Activation

An In-depth Technical Guide on the Impact of Bay 61-3606 on Mast Cell Degranulation

Mast cells are critical effector cells in the immune system, central to the pathogenesis of allergic and inflammatory diseases. Their activation, most notably through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that culminates in degranulation—the rapid release of pre-formed inflammatory mediators like histamine and proteases from cytoplasmic granules.[1] This process is a key event in Type I hypersensitivity reactions.[2]

The aggregation of FcεRI by allergen-IgE complexes triggers the activation of Src family kinases (e.g., Lyn), which phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on the receptor subunits.[3][4] This phosphorylation creates docking sites for Spleen Tyrosine Kinase (Syk), a 72-kDa non-receptor tyrosine kinase.[5] The recruitment of Syk to the receptor complex is an essential, non-redundant step for propagating the downstream signal.[3][6] Once activated, Syk phosphorylates a host of adapter proteins and enzymes, including Linker for Activation of T-cells (LAT) and Phospholipase Cγ (PLCγ), leading to increased intracellular calcium and ultimately, degranulation.[2][3] Given its pivotal role, Syk has become a key therapeutic target for inhibiting mast cell activation.[6][7]

This compound is a potent, ATP-competitive, and highly selective inhibitor of Syk kinase.[7][8] Its ability to specifically target Syk prevents the downstream signaling events required for mast cell degranulation, making it an invaluable tool for immunological research and a candidate for anti-allergic and anti-inflammatory drug development.[7][9]

Data Presentation: Quantitative Inhibitory Profile of this compound

This compound demonstrates potent inhibition of Syk kinase activity and mast cell function across various experimental systems. The compound is highly selective for Syk, with over 700-fold greater selectivity compared to other kinases such as Src, Lyn, Fyn, Itk, and Btk.[8][10]

| Assay Type | Target/Mediator | Cell Line / System | IC50 / Kᵢ Value | Reference(s) |

| Enzymatic Assay | Syk Kinase Activity | Cell-free | Kᵢ = 7.5 nM | [7][8][9][10] |

| Syk Kinase Activity | Cell-free | IC50 = 10 nM | [8][9] | |

| Mast Cell Degranulation | β-hexosaminidase Release | RBL-2H3 Cells | IC50 = 46 nM | [9][11][12] |

| Serotonin Release | Rat Peritoneal Mast Cells | IC50 = 17 nM | [9][11][12] | |

| Histamine Release | Human Cultured Mast Cells | IC50 = 5.1 nM | [9][10][12] | |

| Tryptase Release | Human Cultured Mast Cells | IC50 = 5.5 nM | [9][12] | |

| Other Cellular Functions | B-Cell Receptor Calcium Flux | Ramos Human B-Cells | IC50 = 81 nM | [9][11] |

| FcγR-mediated Superoxide | U937 Monocytic Cells | IC50 = 52 nM | [9][12] | |

| Passive Cutaneous Anaphylaxis | In vivo (Rat) | ED50 = 8 mg/kg (oral) | [9][10][13] |

Table 1: Summary of this compound Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50), inhibitory constant (Kᵢ), and effective dose (ED50) values for this compound against its primary target Syk and in various functional cellular assays.

Experimental Protocols: Methodologies for Assessing Mast Cell Degranulation

The inhibitory effect of this compound on mast cell degranulation is typically quantified using established in-vitro assays. The following protocols detail the core methodologies.

In-Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase, which correlates directly with histamine release, as a proxy for degranulation.[14][15] The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for these studies.[14][15][16]

Methodology:

-

Cell Plating: RBL-2H3 cells are seeded in 96-well plates and cultured overnight to allow for adherence.[17]

-

Sensitization: Cells are sensitized by incubating them overnight with anti-DNP IgE (e.g., 0.1 µg/mL).[17] This allows the IgE to bind to the FcεRI receptors on the cell surface.

-

Washing: The cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove any unbound IgE.[14]

-

Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1 hour) at 37°C.[2][18]

-

Antigen Stimulation: Degranulation is triggered by adding a multivalent antigen, such as DNP-HSA (dinitrophenyl-human serum albumin), for 20-30 minutes at 37°C.[2][19]

-

Reaction Termination: The plate is placed on ice or centrifuged at 4°C to stop the degranulation process.[19][20]

-

Supernatant Collection: The supernatant, containing the released β-hexosaminidase, is carefully collected.

-

Cell Lysis: The remaining cells in the plate are lysed with a detergent (e.g., 0.1-0.2% Triton X-100) to measure the total cellular β-hexosaminidase content.[14][19][21]

-

Enzymatic Reaction: Both the supernatant and lysate samples are incubated with a fluorogenic or colorimetric substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (PNAG), in a citrate buffer (pH 4.5).[19][22]

-

Quantification: The reaction is stopped with a high pH buffer (e.g., glycine buffer), and the fluorescence or absorbance is measured using a plate reader.[21][22] The percentage of degranulation is calculated as the ratio of the supernatant activity to the total (supernatant + lysate) activity.[22]

Figure 1: Experimental Workflow for β-hexosaminidase Release Assay. This flowchart outlines the sequential steps for measuring IgE-mediated mast cell degranulation and assessing the inhibitory effect of compounds like this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium ([Ca²⁺]i), a critical downstream signal of Syk activation required for degranulation.[2][18]

Methodology:

-

Cell Sensitization: Mast cells (e.g., Bone Marrow-Derived Mast Cells or RBL-2H3) are sensitized with IgE overnight as described above.[2]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or FluoForte™, by incubating them for approximately 1 hour at 37°C.[18][23]

-

Washing: Extracellular dye is removed by washing the cells.

-

Inhibitor Incubation: The dye-loaded cells are pre-incubated with this compound or a vehicle control.[18][23]

-

Stimulation & Measurement: Cells are placed in a fluorometer or on a fluorescence microscope stage. A baseline fluorescence reading is established before the addition of the antigen (e.g., DNP-HSA) to trigger calcium mobilization.

-

Data Acquisition: Fluorescence intensity is recorded in real-time to capture the transient increase in intracellular calcium.

-

Analysis: The change in fluorescence intensity over time is analyzed to determine the peak calcium response, which reflects the extent of calcium mobilization. The effect of this compound is quantified by comparing the peak response in treated cells to that of the control cells.[23]

Visualization of Core Signaling and Logic

FcεRI Signaling Pathway and Point of Inhibition

The activation of mast cells via the FcεRI receptor is a well-defined pathway. This compound intervenes at the critical, early step of Syk activation, effectively halting the entire downstream cascade that leads to degranulation.

Figure 2: FcεRI Signaling Cascade and this compound Inhibition Point. This diagram shows the key molecular events following allergen binding, highlighting the central role of Syk and its specific inhibition by this compound, which prevents downstream calcium mobilization and degranulation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its mechanism of action directly targets a critical upstream kinase in the FcεRI signaling pathway, leading to the effective blockade of mast cell degranulation and the release of key inflammatory mediators.[7][12] Quantitative data consistently demonstrates its efficacy at low nanomolar concentrations in a variety of mast cell types.[9][11][12] The detailed experimental protocols and signaling pathway visualizations provided herein offer a comprehensive guide for researchers and drug development professionals studying mast cell biology and the therapeutic potential of Syk inhibition in allergic and inflammatory disorders.

References

- 1. atsjournals.org [atsjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 6. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (this compound) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (hydrochloride) (PD043804, HLYFDKZWVIBYKL-UHFFFAOYSA-N) [probes-drugs.org]

- 9. apexbt.com [apexbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. karger.com [karger.com]

- 14. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RBL assay - Good Biomarker Sciences [gbsleiden.com]

- 17. Video: A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent [jove.com]

- 18. Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. abmgood.com [abmgood.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]

Methodological & Application

Bay 61-3606: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 61-3606 is a potent, selective, and ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in various hematopoietic and non-hematopoietic cells.[1][2][3][4] Syk plays a vital role in mediating signaling downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, making it a key player in adaptive and innate immunity.[5] Its inhibition can modulate cellular responses like degranulation, cytokine production, and phagocytosis.[3][5] this compound has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines and can sensitize cells to other therapeutic agents like TRAIL.[1][6]

While highly selective for Syk, it's important to note that this compound also exhibits off-target activity, notably as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][7] This inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, a mechanism that contributes to its pro-apoptotic effects, sometimes independent of its action on Syk.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from various in vitro studies.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| Ki (Syk) | 7.5 nM | Cell-free | Kinase Assay | [1][2][3] |

| IC50 (Syk) | 10 nM | Cell-free | Kinase Assay | [2][4][8] |

| IC50 (CDK9) | 37 nM | Cell-free | Kinase Assay | [1][7] |